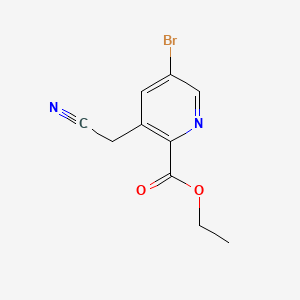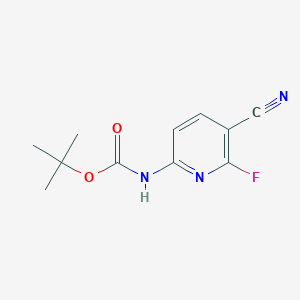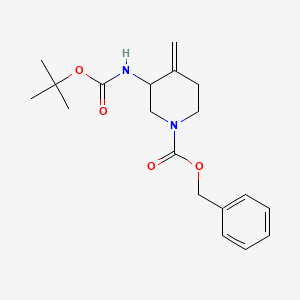
Magnesium;bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium bromide is an inorganic compound with the chemical formula MgBr₂. It is composed of one magnesium atom and two bromine atoms. This compound is typically found as a white crystalline solid and is highly soluble in water. Magnesium bromide is known for its various applications in chemistry, medicine, and industry due to its unique properties.
Métodos De Preparación
Magnesium bromide can be synthesized through several methods:
Reaction with Hydrobromic Acid: Magnesium oxide or magnesium carbonate reacts with hydrobromic acid to form magnesium bromide and water or carbon dioxide, respectively.
Direct Reaction: Elemental magnesium can react directly with bromine under controlled conditions.
Industrial Production: Industrially, magnesium bromide is often produced by treating magnesium oxide with hydrobromic acid and then crystallizing the product above 0°C to obtain the hexahydrate form.
Análisis De Reacciones Químicas
Magnesium bromide undergoes various chemical reactions:
Lewis Acid Catalysis: It acts as a Lewis acid catalyst in organic synthesis, such as in aldol reactions.
Substitution Reactions: Magnesium bromide can participate in substitution reactions, where it can be converted to other magnesium halides like magnesium chloride when treated with chlorine.
Formation of Grignard Reagents: Magnesium bromide can be used to form Grignard reagents, which are essential in organic synthesis for forming carbon-carbon bonds.
Aplicaciones Científicas De Investigación
Magnesium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a brominating agent and in the synthesis of various organic compounds.
Biology and Medicine: Magnesium bromide has been used as a mild sedative and anticonvulsant due to its depressive impact on the central nervous system.
Industry: It serves as a catalyst in several industrial processes, enhancing reaction efficiency and cost-effectiveness.
Mecanismo De Acción
The mechanism of action of magnesium bromide involves its role as a Lewis acid. In organic synthesis, it facilitates reactions by accepting electron pairs from other molecules, thereby stabilizing reaction intermediates and enhancing reaction rates . In medicinal applications, magnesium bromide’s sedative effects are due to its ability to depress the central nervous system, although the exact molecular targets and pathways are not fully understood .
Comparación Con Compuestos Similares
Magnesium bromide can be compared with other magnesium halides:
Magnesium Chloride (MgCl₂): Similar to magnesium bromide, it is highly soluble in water and used in various industrial applications.
Magnesium Iodide (MgI₂): This compound shares similar properties but is less commonly used.
Magnesium Fluoride (MgF₂): Unlike magnesium bromide, magnesium fluoride is less soluble in water and is used in optical applications due to its transparency to ultraviolet light.
Magnesium bromide stands out due to its specific applications in organic synthesis and medicinal uses, which are not as prominent for other magnesium halides.
Propiedades
Fórmula molecular |
BrMg+ |
|---|---|
Peso molecular |
104.21 g/mol |
Nombre IUPAC |
magnesium;bromide |
InChI |
InChI=1S/BrH.Mg/h1H;/q;+2/p-1 |
Clave InChI |
QINUQMKKKJWFBE-UHFFFAOYSA-M |
SMILES canónico |
[Mg+2].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-1-[(4R)-4,5-Dihydro-4-phenylmethyl-2-oxazolyl]-2-(diphenylphosphino)ferrocene](/img/structure/B13915220.png)

![cis-[4-(Trifluoromethoxy)cyclohexyl]methanamine;hydrochloride](/img/structure/B13915224.png)

![Methyl 2'-chloro-5'-methoxy-6-methyl[4,4'-bipyridine]-3-carboxylate](/img/structure/B13915241.png)
![1-(Benzenesulfonyl)-3-bromo-4-chloro-5-nitro-pyrrolo[2,3-B]pyridine](/img/structure/B13915243.png)
![N,N-diethylethanamine;[[(2R,3R,4R,5R)-4-fluoro-3-hydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)-4-methyloxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13915248.png)
![Methyl 6-[(2-oxopyridin-1-yl)methyl]pyridine-3-carboxylate](/img/structure/B13915253.png)
![1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B13915260.png)





